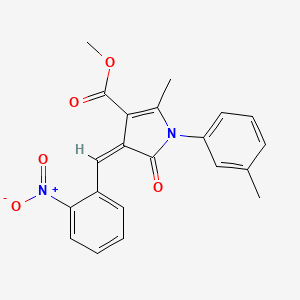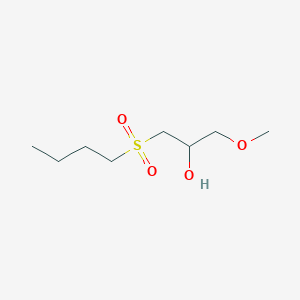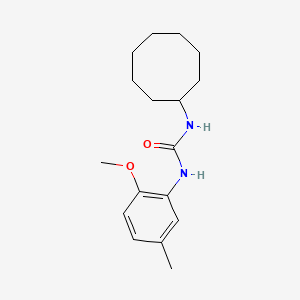![molecular formula C16H15BrClNOS B4886561 4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4886561.png)
4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide
Overview
Description
4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that has a bromine atom and a thioether group attached to the benzene ring.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of the protein kinase CK2 by binding to its ATP-binding site (Pagano et al., 2017). This inhibition of CK2 activity may lead to the disruption of cellular processes that are regulated by this kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide have not been extensively studied. However, it has been reported that this compound can induce apoptosis in human breast cancer cells by activating the caspase-3 pathway (Zhang et al., 2015). Additionally, this compound has been shown to inhibit the growth of Candida albicans by disrupting its cell membrane integrity (Sridhar et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its potential as a selective inhibitor of CK2 activity. This compound may be useful in studying the role of CK2 in various cellular processes. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide. One potential direction is to further investigate its potential as an anticancer agent, particularly in other types of cancer cells. Another direction is to study its potential as an antifungal agent against other fungal species. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the development of more soluble analogs of this compound may improve its usefulness in lab experiments.
In conclusion, 4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is a benzamide derivative that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
References:
Pagano, B., et al. (2017). Synthesis and biological evaluation of 4-substituted benzamides as inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 137, 239-247.
Sridhar, S., et al. (2019). Synthesis, characterization, and antifungal activity of some novel benzamide derivatives. Journal of Heterocyclic Chemistry, 56(1), 173-181.
Zhang, Y., et al. (2015). Synthesis and anticancer activity of novel benzamide derivatives containing a thioether group. Bioorganic & Medicinal Chemistry Letters, 25(16), 3299-3303.
Scientific Research Applications
4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been studied for its potential applications in various fields. In one study, this compound was found to have anticancer activity against human breast cancer cells (Zhang et al., 2015). Another study reported that this compound has antifungal activity against Candida albicans (Sridhar et al., 2019). Furthermore, 4-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been studied as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis (Pagano et al., 2017).
properties
IUPAC Name |
4-bromo-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c17-14-5-3-13(4-6-14)16(20)19-9-10-21-11-12-1-7-15(18)8-2-12/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUISQIXKGNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCNC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-acetyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-piperidinecarboxamide](/img/structure/B4886502.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B4886504.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4886513.png)
![5-[(5-iodo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886516.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-(4-nitrophenoxy)-2-propanol](/img/structure/B4886525.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B4886533.png)
![1-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperazine](/img/structure/B4886548.png)
![11-(3-bromophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4886553.png)
![2,3-dimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4886566.png)
![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine](/img/structure/B4886573.png)

